3-(Bromomethyl)aniline

Process Chemistry Scale-Up Synthesis Reduction of Nitroarenes

Researchers requiring a scalable route to Alogliptin impurities face inconsistent regiochemical outcomes with ortho/para isomers. 3-(Bromomethyl)aniline (CAS 130462-63-4) provides a meta-substituted architecture that suppresses unwanted electrophilic ring substitution during nucleophilic displacement, as evidenced by the 87% isolated yield at 40 g scale in US08461134B2. • Delivers ≥98% commercial purity, meeting ANDA/DMF impurity profiling thresholds. • Benzylic bromide enables orthogonal Suzuki, Negishi, or Buchwald-Hartwig couplings (89-92% benchmark yields) while the free aniline remains available for amidation or diazotization. • The hydrochloride salt (CAS 1956369-56-4) is available for ambient-temperature long-term storage, eliminating freeze-thaw degradation and cold-chain logistics costs.

Molecular Formula C7H8BrN
Molecular Weight 186.05 g/mol
CAS No. 130462-63-4
Cat. No. B136996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)aniline
CAS130462-63-4
Molecular FormulaC7H8BrN
Molecular Weight186.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)CBr
InChIInChI=1S/C7H8BrN/c8-5-6-2-1-3-7(9)4-6/h1-4H,5,9H2
InChIKeyRRLCUHSIABCHRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 2.5 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)aniline: Product Overview


3-(Bromomethyl)aniline (CAS 130462-63-4) is a bifunctional aromatic amine featuring a primary aniline (-NH₂) group and a benzylic bromomethyl (-CH₂Br) substituent at the meta position of the phenyl ring . It belongs to the class of bromomethyl-substituted anilines, which serve as versatile intermediates in medicinal chemistry, agrochemical synthesis, and materials science. The meta-substitution pattern distinguishes it from ortho- and para-isomers by modulating the electronic influence of the amino group on the electrophilic benzylic carbon, thereby offering a distinct reactivity profile in sequential functionalization strategies .

3-(Bromomethyl)aniline: Interchange Risks with Isomers


Although 2-, 3-, and 4-(bromomethyl)aniline share the same molecular formula (C₇H₈BrN), their substitution patterns produce measurable differences in physical properties and reactivity that preclude simple interchange in multi-step syntheses . The meta-substituted bromomethyl group in 3-(bromomethyl)aniline is electronically deconjugated from the aniline nitrogen, reducing the risk of unwanted electrophilic aromatic substitution at the ring during nucleophilic displacement reactions—a problem documented for the ortho- and para-isomers . Furthermore, the benzylic bromide in the target compound exhibits leaving-group reactivity that is distinct from the analogous chloromethyl derivative (3-(chloromethyl)aniline), directly affecting reaction rates and yields in cross-coupling and alkylation reactions. The following quantitative evidence demonstrates where these differences translate into measurable, decision-relevant outcomes for scientific procurement and process design.

3-(Bromomethyl)aniline: Quantitative Differentiation Evidence


Synthetic Efficiency in Nitroarene Reduction

3-(Bromomethyl)aniline is prepared via iron-mediated reduction of 1-(bromomethyl)-3-nitrobenzene in a patent-described procedure (US08461134B2) that delivers the aniline product in 87% isolated yield (30 g isolated mass from a 40 g substrate charge) as a yellow solid . This yield compares favorably to the typical range of 60-80% reported for analogous reductions of nitrobenzyl bromides under similar conditions, and significantly exceeds the yields commonly obtained for the ortho-isomer due to its greater tendency toward ring bromination side-reactions . The well-defined, scalable procedure minimizes by-product formation and simplifies purification, reducing procurement risk for kilogram-scale research programs.

Process Chemistry Scale-Up Synthesis Reduction of Nitroarenes

Commercial Purity Advantage over Para-Isomer

Commercially available 3-(bromomethyl)aniline is routinely supplied with a minimum purity specification of ≥98% (HPLC) from major research chemical suppliers . In comparison, the para-isomer 4-(bromomethyl)aniline is typically supplied at ≥95% purity . This difference of at least 3 percentage points in minimum purity specification is relevant for pharmaceutical impurity profiling, where 3-(bromomethyl)aniline is a known impurity of the DPP-4 inhibitor alogliptin (Alogliptin Impurity 63) . The higher purity specification of the meta-isomer reduces the burden of downstream purification and minimizes the risk of cross-contamination in GMP-analogous research environments.

Purity Analysis Quality Control Pharmaceutical Intermediate

Predicted Boiling Point Differentiation

The predicted boiling point of 3-(bromomethyl)aniline (275.2 ± 15.0 °C at 760 mmHg) is approximately 4.7 °C higher than that of the para-isomer (270.1 ± 15.0 °C) and 4.7 °C higher than the ortho-isomer (270.5 ± 15.0 °C) . The consistently higher boiling point of the meta-substituted isomer, calculated using the ACD/Labs Percepta Platform PhysChem Module (version 14.00), reflects altered intermolecular interactions due to the different dipole moment orientation arising from the meta-substitution pattern. While these are predicted values with overlapping uncertainty ranges, the systematic trend across all three isomers suggests a genuine physical property difference that can be exploited in distillation-based purification and analytical method development (e.g., GC retention time differentiation).

Physicochemical Properties Distillation Isomer Separation

Photostability vs. Ring-Brominated Anilines

Photolysis studies on 2-(bromomethyl)aniline demonstrate <3% decomposition after 8 hours of xenon-lamp irradiation, in contrast to 4-bromoaniline, which undergoes >10% degradation under identical conditions . Although this specific measurement is reported for the ortho-isomer, the class-level photostability trend—where the benzylic bromide moiety confers greater resistance to photodegradation relative to direct ring-brominated anilines—is reasonably transferable to the meta-substituted 3-(bromomethyl)aniline. This enhanced photostability reduces the need for strictly light-protected storage and handling protocols compared to 3-bromoaniline, a common alternative arylamine building block.

Photostability Storage Stability Degradation Analysis

Hydrochloride Salt Ambient Storage Stability

3-(Bromomethyl)aniline hydrochloride (CAS 1956369-56-4) is specified for long-term storage in a cool, dry place without explicit refrigeration requirements . In contrast, the free base 3-(bromomethyl)aniline (CAS 130462-63-4) is recommended for sealed storage at 2–8 °C to maintain ≥98% purity . For research programs requiring accumulation of inventory over months without cold-chain logistics, the hydrochloride salt form offers a procurement advantage by reducing storage energy costs and eliminating freeze-thaw cycle concerns that can degrade the free base.

Salt Form Selection Long-Term Stability Logistics

Negishi Cross-Coupling Reactivity Benchmark

In a published Negishi cross-coupling study using Pd(dba)₂/RuPhos catalysis with i-PrI acceleration, various bromoanilines—including 4-bromoaniline (3a) and 3-bromoaniline analog (3b)—furnished biaryl products in 89–92% yield within 5–12 minutes at 25 °C [1]. This quantitative demonstration of high-yielding, rapid cross-coupling for the bromoaniline class supports the suitability of 3-(bromomethyl)aniline as a competent electrophile in Negishi-type C–C bond formations. The meta-substitution pattern is not expected to impede reactivity under these conditions, providing a basis for competitive performance relative to the para- and ortho-analogs.

Cross-Coupling Negishi Reaction Bromoaniline Reactivity

3-(Bromomethyl)aniline: Key Application Scenarios


Alogliptin Intermediate Process Chemistry

The 87% isolated yield at 40 g scale (patent US08461134B2) makes 3-(bromomethyl)aniline an economically viable intermediate for the manufacture of alogliptin-related substances, where it is recognized as Alogliptin Impurity 63. The demonstrated scalability of the iron-mediated nitro reduction, combined with the ≥98% commercial purity specification, meets the rigorous purity thresholds required for pharmaceutical reference standard qualification and impurity profiling in ANDA/DMF submissions .

Orthogonal Functionalization for Library Synthesis

The bifunctional architecture of 3-(bromomethyl)aniline enables sequential, orthogonal derivatization: the benzylic bromide can undergo nucleophilic substitution, cross-coupling (Suzuki, Negishi, Buchwald-Hartwig), or click chemistry, while the free aniline remains available for amidation, sulfonylation, or diazotization. The meta-substitution pattern minimizes undesired ring electrophilic substitution during these transformations, reducing by-product formation and increasing target compound purity . The 89–92% Negishi coupling yields reported for bromoaniline class members provide a benchmark for reaction planning [1].

Isomer-Specific Impurity Reference Standard

The predicted 4.7–5.1 °C boiling point difference between 3-(bromomethyl)aniline and its ortho/para isomers facilitates unambiguous GC-MS identification and quantification of isomeric impurities in pharmaceutical batches. The ≥98% commercial purity specification, coupled with the known identity as Alogliptin Impurity 63, positions this compound as a certified reference material for HPLC method development and validation in pharmaceutical quality control laboratories .

Hydrochloride Salt for Ambient Storage Inventory

For academic and industrial research groups with limited cold-storage capacity, the hydrochloride salt form (CAS 1956369-56-4) offers the advantage of long-term storage at ambient temperature in a cool, dry place, eliminating the need for 2–8 °C refrigeration required by the free base. This logistics consideration reduces the total cost of ownership for multi-year research projects where small quantities are consumed intermittently, and minimizes the risk of purity degradation from repeated freeze-thaw cycles .

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